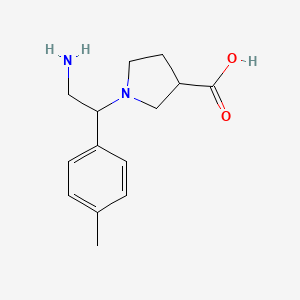

1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid

Description

1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine-based amino acid derivative characterized by a p-tolyl (4-methylphenyl) substituent and an aminoethyl side chain.

Propriétés

IUPAC Name |

1-[2-amino-1-(4-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-10-2-4-11(5-3-10)13(8-15)16-7-6-12(9-16)14(17)18/h2-5,12-13H,6-9,15H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKYQMYLIYKANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)N2CCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661390 | |

| Record name | 1-[2-Amino-1-(4-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-05-2 | |

| Record name | 1-[2-Amino-1-(4-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886364-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the intermediate 2-Amino-1-p-tolyl-ethanol, which is then subjected to cyclization reactions to form the pyrrolidine ring

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Analyse Des Réactions Chimiques

Radical Decarboxylation and Alkylation

Under photochemical conditions, the carboxylic acid group undergoes decarboxylation to generate alkyl radicals, enabling C–C bond formation with electron-deficient alkenes. This TiO₂-mediated process involves:

-

Mechanism : UV irradiation excites TiO₂, generating electron-hole pairs that abstract a proton from the carboxylic acid to form an acyloxyl radical. Subsequent decarboxylation produces an alkyl radical, which adds to maleimides or similar acceptors .

Table 1: Example Reaction with N-Phenylmaleimide

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| tert-Butoxyacetic acid | TiO₂, UV, CH₃CN, 17 h | 3-(tert-Butoxymethyl)-1-phenylpyrrolidine-2,5-dione | 57% |

Key observations:

-

Reactions proceed efficiently with electron-deficient alkenes but show limited success with styrenes .

Cycloaddition Reactions

The pyrrolidine ring participates in ketene-imine cycloadditions, forming β-lactam derivatives. A Staudinger-type reaction with isatinimines proceeds diastereospecifically:

Amino Group Reactivity

Carboxylic Acid Reactivity

-

Esterification : Forms esters with alcohols under acid catalysis (e.g., H₂SO₄).

-

Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, though this has not been explicitly documented for the target compound.

Pyrrolidine Ring Modifications

-

Electrophilic Substitution : The aromatic p-tolyl group undergoes halogenation (e.g., Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) at the para position.

Comparative Reaction Pathways

The compound’s bifunctional nature allows simultaneous participation of amine and carboxylic acid groups in tandem reactions. For example:

-

Dual Functionalization : Radical decarboxylation (via TiO₂/UV) coupled with amine-mediated Schiff base formation.

-

Sequential Protection/Deprotection : Boc protection of the amine followed by carboxylic acid derivatization.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex molecules. Its structural features enable the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution .

Biology

- Biochemical Pathways : Research has explored the role of 1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid in biochemical pathways. Its interactions with enzymes can influence metabolic processes, making it a candidate for studies in enzymatic activity and regulation .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects. It may serve as a precursor for drug development, particularly in the context of designing new pharmaceuticals that target specific biological pathways .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be integrated into various formulations and processes .

Case Study 1: Enzymatic Interaction

A study investigated the interaction between 1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid and specific enzymes involved in metabolic pathways. Results indicated that the compound could enhance enzyme activity through hydrogen bonding, suggesting its potential as a biochemical modulator.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound aimed at developing new therapeutics for neurological disorders. Preliminary results showed promising activity in vitro, warranting further investigation into its pharmacological properties.

Case Study 3: Industrial Application

An industrial application study highlighted the use of this compound in producing specialty polymers. The unique properties conferred by its functional groups allowed for improved performance characteristics in end products.

Mécanisme D'action

The mechanism of action of 1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacological studies.

Comparaison Avec Des Composés Similaires

Structural Analogs with Aromatic Substitutions

The p-tolyl group in the target compound can be replaced with other aryl substituents, significantly altering physicochemical properties and biological interactions. Key analogs include:

Key Findings :

Pyrrolidine Carboxylic Acid Derivatives with Alkyl/Acyl Modifications

Variations in the pyrrolidine backbone and side chains influence steric effects and metabolic stability:

Key Findings :

- Acylated derivatives: The ethylhexanoyl group in 1409031-24-8 increases hydrophobicity, favoring lipid bilayer penetration .

- Fluorinated analogs : Trifluoromethyl groups improve metabolic stability and are critical in radiopharmaceuticals .

- Esterified derivatives : Ethyl esters (e.g., 201228-21-9) serve as prodrugs, hydrolyzing in vivo to release active carboxylic acids .

Comparative Physicochemical Properties

| Property | Target Compound (p-tolyl) | 3-Phenoxyphenyl Analog | 3-Chlorophenyl Analog | Ethylhexanoyl Analog |

|---|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~3.8 | ~2.9 | ~4.2 |

| Water Solubility | Low | Very low | Moderate | Insoluble |

| Melting Point | Not reported | Not reported | Not reported | Not reported |

| Synthetic Utility | Intermediate for MOFs | CNS-targeting scaffolds | Halogen-bonding motifs | Prodrug intermediate |

Notes:

Activité Biologique

1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid, a compound with the molecular formula C14H20N2O2, has garnered attention in pharmaceutical research due to its unique structural features, including both an amino group and a carboxylic acid functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its structure can be represented as follows:

This configuration contributes to its biochemical interactions and potential biological activities.

Biological Activity

Research indicates that 1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolidine compounds can exhibit antibacterial and antifungal properties. For instance, in vitro tests have shown that various pyrrolidine derivatives possess antimicrobial activities against several pathogenic bacteria:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid | 0.0039 - 0.025 | S. aureus, E. coli |

| Sodium pyrrolidide | Not specified | Various harmful bacteria |

The minimum inhibitory concentration (MIC) values for this compound indicate its potency against common pathogens such as Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within 8 hours of exposure .

The mechanisms through which 1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways, plays a crucial role in its pharmacological profile. The presence of the amino and carboxylic acid groups may facilitate binding to these targets, enhancing its biological activity .

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound's derivatives for potential therapeutic applications:

- Antidepressant-like Effects : A study investigated the effects of related compounds on serotonin receptors, suggesting potential antidepressant properties due to modulation of neurotransmitter pathways.

- Anti-inflammatory Activity : Another research effort highlighted the anti-inflammatory effects of pyrrolidine derivatives in animal models, indicating that 1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid may possess similar properties.

Comparison with Similar Compounds

The uniqueness of 1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups and substituents. A comparison with structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-Aminoethyl)-pyrrolidine-3-carboxylic acid | C11H16N2O2 | Lacks the p-tolyl group |

| 4-Amino-pyrrolidine-3-carboxylic acid | C7H12N2O2 | Different ring substitution |

These comparisons suggest that the p-tolyl substituent may enhance the compound's biological activity compared to simpler analogs.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of pyrrolidine-carboxylic acid derivatives typically involves multi-step strategies. For example:

- Acylation of pyrrolidine precursors followed by stereoselective alkylation (e.g., using chiral auxiliaries or catalysts) to install the p-tolyl-ethylamine moiety .

- Solid-phase peptide synthesis (SPPS) may be adapted for constructing the aminoethyl-pyrrolidine backbone, leveraging Fmoc/t-Bu protection strategies to preserve stereochemical integrity .

- Optimization : Reaction efficiency can be enhanced via microwave-assisted synthesis (reduced reaction time) or computational screening of solvent-catalyst pairs (e.g., DFT-based solvent modeling) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and stereochemical properties?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can resolve stereochemistry at the pyrrolidine ring and aminoethyl side chain. For example, coupling constants (-values) between protons on C2 and C3 of pyrrolidine confirm ring conformation .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., CHNO) and detects isotopic patterns for purity assessment .

- X-ray Crystallography : Critical for absolute stereochemical assignment, particularly if chiral centers are present in the p-tolyl-ethylamine group .

Q. What biological activity screening protocols are appropriate for this compound?

Methodological Answer:

- In vitro assays : Screen for enzyme inhibition (e.g., PYCR1, a reductase linked to proline metabolism) using fluorogenic substrates and kinetic analysis (IC determination) .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers) to assess therapeutic potential .

- Structure-Activity Relationship (SAR) : Systematically modify the p-tolyl or pyrrolidine moieties and compare bioactivity trends .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring and aminoethyl side chain influence biological activity?

Methodological Answer:

- Stereoisomer synthesis : Prepare enantiomers via chiral HPLC or asymmetric catalysis (e.g., Evans’ oxazolidinones) .

- Biological evaluation : Compare isomers in target-binding assays (e.g., surface plasmon resonance) to quantify affinity differences. For example, (2S,3R) configurations in pyrrolidine derivatives often exhibit enhanced receptor selectivity .

- Computational docking : Use molecular dynamics simulations to correlate stereochemistry with binding pocket interactions (e.g., AutoDock Vina) .

Q. What computational strategies can predict this compound’s reactivity and stability under varying pH/temperature conditions?

Methodological Answer:

- Quantum chemical calculations : Employ Gaussian or ORCA to compute pKa values (acid/base stability) and transition states for degradation pathways .

- pH-dependent stability studies : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring. Compare experimental degradation products with in silico predictions .

- Solubility modeling : Apply COSMO-RS to optimize solvent systems for crystallization or formulation .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to identify outliers .

- Experimental replication : Standardize protocols (e.g., cell line passage number, buffer ionic strength) to minimize variability .

- Mechanistic studies : Use isotopic labeling (e.g., N) to trace metabolic pathways and confirm target engagement .

Q. What methodologies are recommended for studying this compound’s interactions with membrane transporters or enzymes?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., PYCR1) on sensor chips to measure binding kinetics (, ) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

- Cryo-EM : Resolve high-resolution structures of compound-enzyme complexes to identify critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.